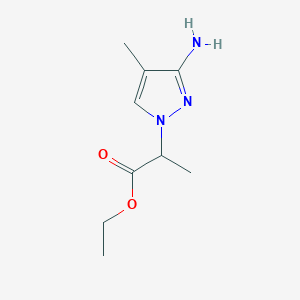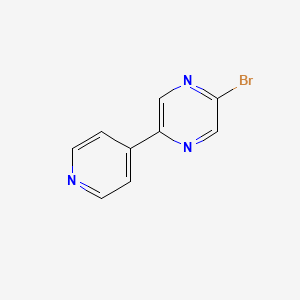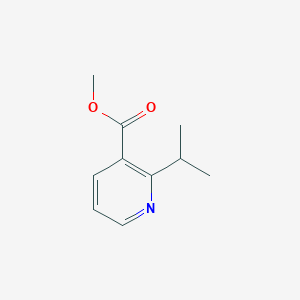
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a propyl group
Vorbereitungsmethoden
The synthesis of 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group on the cyclobutane ring.
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sec-butylthio group, where nucleophiles like halides or amines replace the thio group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sec-butylthio group may play a role in binding to active sites, while the cyclobutane ring provides structural rigidity. Pathways involved could include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid include:
1-(Methylthio)-3-propylcyclobutane-1-carboxylic acid: Differing by the presence of a methylthio group instead of a sec-butylthio group.
1-(Sec-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Differing by the presence of an ethyl group instead of a propyl group.
1-(Sec-butylthio)-3-propylcyclopentane-1-carboxylic acid: Differing by the presence of a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H22O2S |
|---|---|
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
1-butan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-4-6-10-7-12(8-10,11(13)14)15-9(3)5-2/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
UDTYRDMOKJEPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(C1)(C(=O)O)SC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



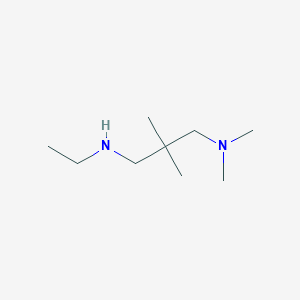
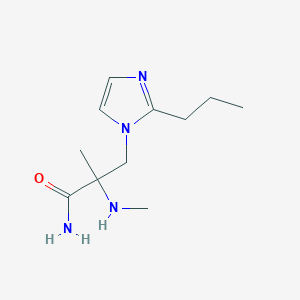

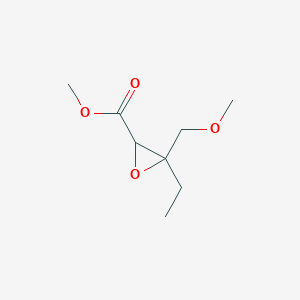
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
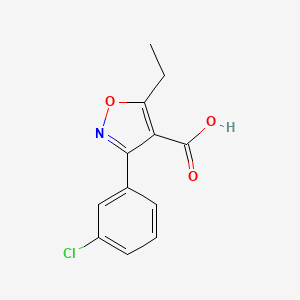
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
